Cas no 1781865-35-7 (8-methylimidazo1,2-apyridine-3-sulfonyl chloride)
8-methylimidazo1,2-apyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-1197539
- 8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride
- 1781865-35-7
- 8-Methylimidazo[1,2-a]pyridine-3-sulfonylchloride
- Imidazo[1,2-a]pyridine-3-sulfonyl chloride, 8-methyl-
- 8-methylimidazo1,2-apyridine-3-sulfonyl chloride
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- Inchi: 1S/C8H7ClN2O2S/c1-6-3-2-4-11-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3
- InChI Key: WFNJSPBBORSZDU-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=C2C(C)=CC=CN21)(=O)=O
Computed Properties
- Exact Mass: 229.9916763g/mol
- Monoisotopic Mass: 229.9916763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 59.8Ų
Experimental Properties
- Density: 1.55±0.1 g/cm3(Predicted)
- pka: -1.76±0.50(Predicted)
8-methylimidazo1,2-apyridine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197539-50mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 50mg |
$1188.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-100mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 100mg |
$1244.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-250mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 250mg |
$1300.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-500mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 500mg |
$1357.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-1000mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 1000mg |
$1414.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-2500mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 2500mg |
$2771.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-5000mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 5000mg |
$4102.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-10000mg |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 10000mg |
$6082.0 | 2023-10-03 | ||
| Enamine | EN300-1197539-1.0g |
8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
1781865-35-7 | 1g |
$0.0 | 2023-06-08 |
8-methylimidazo1,2-apyridine-3-sulfonyl chloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 8-methylimidazo1,2-apyridine-3-sulfonyl chloride
8-Methylimidazo[1,2-a]pyridine-3-sulfonyl Chloride: A Versatile Scaffold for Medicinal Chemistry
8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride represents a critical building block in the development of novel therapeutics targeting diverse biological pathways. This compound, with the CAS number 1781865-35-7, exemplifies the intersection of organic synthesis and drug discovery, offering unique structural features that enable its application in multiple therapeutic areas. Recent advances in medicinal chemistry have highlighted its potential as a sulfur-containing scaffold for the design of inhibitors against key enzymes involved in inflammatory and metabolic disorders.
The core structure of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride consists of a fused imidazole and pyridine ring system, with a sulfonyl chloride functional group at the 3-position. This molecular architecture provides multiple reactive sites for chemical modification, enabling the creation of diverse derivatives with tailored biological activities. The introduction of the methyl group at the 8-position further enhances its reactivity, making it a valuable intermediate in the synthesis of sulfonamide-based drugs.
Recent studies have demonstrated the utility of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride in the development of anti-inflammatory agents. A 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of sulfonamide derivatives based on this scaffold, which exhibited potent inhibition of phosphodiesterase 4 (PDE4) enzymes. This finding is particularly significant given the growing need for safer and more effective treatments for chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.
The chemical versatility of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride extends beyond anti-inflammatory applications. Researchers at the University of Tokyo recently explored its potential in metabolic disorder therapeutics, demonstrating its ability to modulate AMP-activated protein kinase (AMPK) activity. This property makes it a promising candidate for the development of drugs targeting type 2 diabetes and obesity, where AMPK activation plays a crucial role in glucose and lipid metabolism.
From a synthetic perspective, the preparation of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride involves a multi-step process that combines nucleophilic substitution and ring-forming reactions. The key synthetic pathway involves the formation of an imidazole ring through a [3+2] cycloaddition reaction, followed by sulfonate chloride functionalization. This approach has been optimized to improve yield and purity, as evidenced by a 2024 study published in Organic & Biomolecular Chemistry.
Recent computational studies have provided insights into the molecular interactions of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride with biological targets. Molecular docking simulations revealed its ability to bind to the active site of PDE4 enzymes with high affinity, suggesting a potential mechanism of action involving the inhibition of cyclic nucleotide phosphodiesterase activity. This finding aligns with experimental data showing its anti-inflammatory effects in vivo.
The pharmaceutical relevance of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride has also been explored in the context of cancer therapy. A 2023 preclinical study demonstrated its potential as a modulator of the tumor microenvironment, with evidence of reduced angiogenesis and enhanced immune cell infiltration in xenograft models. These results highlight its potential as a lead compound for the development of novel anti-cancer agents.
From an industrial perspective, the scalability of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride synthesis is a critical factor in its commercial viability. Recent process optimization efforts have focused on reducing the number of purification steps and improving reaction efficiency. These advancements are particularly relevant for the production of drug candidates that require high purity standards for clinical trials.
The application of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride in drug discovery is further supported by its compatibility with various synthetic strategies. Its sulfonamide functionality allows for the incorporation of diverse pharmacophores through click chemistry approaches, enabling the rapid generation of compound libraries for high-throughput screening. This feature is particularly valuable in the early stages of drug discovery, where the identification of lead compounds is a critical challenge.
As the field of medicinal chemistry continues to evolve, the role of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride as a versatile scaffold is likely to expand. Ongoing research is exploring its potential in the development of dual-action drugs that target multiple pathways simultaneously. These efforts are driven by the need to address complex diseases that involve multiple molecular mechanisms, such as neurodegenerative disorders and metabolic syndromes.
The ongoing investigation into 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride underscores its significance as a key intermediate in modern drug discovery. Its unique structural features, combined with the flexibility of its chemical modifications, position it as a valuable tool for the development of novel therapeutics across multiple therapeutic areas. As research in this field progresses, it is expected that new applications for this compound will continue to emerge, further solidifying its importance in the pharmaceutical industry.
Current trends in drug discovery emphasize the importance of structure-based approaches, and the development of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is no exception. The ability to tailor its chemical properties through synthetic modifications offers a powerful strategy for optimizing drug candidates for specific biological targets. This adaptability is particularly relevant in the context of personalized medicine, where the development of targeted therapies is a major focus.
As researchers continue to explore the potential of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride, it is clear that this compound represents a significant advancement in the field of medicinal chemistry. Its unique structural features and synthetic versatility make it an important building block for the development of novel therapeutics. As new discoveries are made, the role of this compound in drug discovery is likely to expand, contributing to the development of more effective treatments for a wide range of diseases.
Looking ahead, the continued exploration of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is expected to yield new insights into its biological activity and pharmacological potential. The integration of advanced computational methods with experimental studies will likely play a key role in this process, enabling the identification of novel applications for this compound. As such, 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is poised to remain a central component in the development of innovative therapeutic strategies.
Ultimately, the significance of 8-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride lies in its ability to serve as a versatile platform for the creation of novel drugs. Its structural characteristics and chemical reactivity make it an ideal candidate for the development of therapeutics targeting a wide range of diseases. As research in this area continues to advance, the potential applications of this compound are likely to expand, further solidifying its role in modern drug discovery.
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